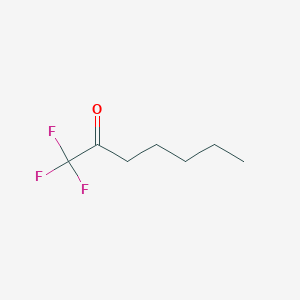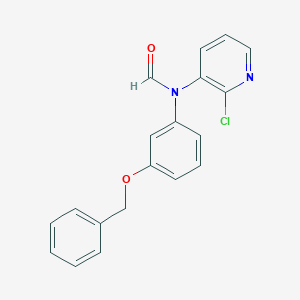
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a formamide group attached to a phenylmethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the chlorination of pyridine to form 2-chloropyridine.
Attachment of the Formamide Group: The formamide group is introduced through a formylation reaction, where formamide is reacted with the chloropyridine derivative.
Introduction of the Phenylmethoxyphenyl Moiety: The final step involves the attachment of the phenylmethoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Aminated derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide involves its interaction with specific molecular targets. The chlorine atom and formamide group play crucial roles in binding to target sites, while the phenylmethoxyphenyl moiety enhances the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with only a chlorine atom on the pyridine ring.
N-Phenylformamide: Contains a formamide group attached to a phenyl ring.
3-Phenylmethoxypyridine: Features a phenylmethoxy group attached to a pyridine ring.
Uniqueness
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the chlorine atom and the formamide group on the pyridine ring, along with the phenylmethoxyphenyl moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15ClN2O2 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-N-(3-phenylmethoxyphenyl)formamide |
InChI |
InChI=1S/C19H15ClN2O2/c20-19-18(10-5-11-21-19)22(14-23)16-8-4-9-17(12-16)24-13-15-6-2-1-3-7-15/h1-12,14H,13H2 |
InChI Key |
BLIJWHJMZFMJKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N(C=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


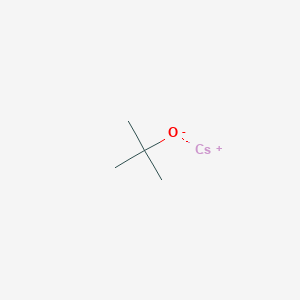
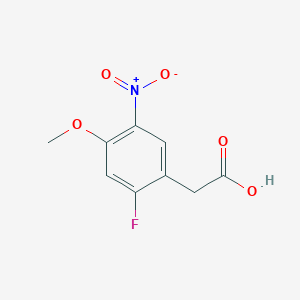
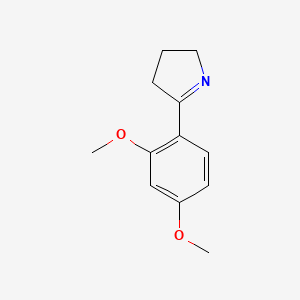
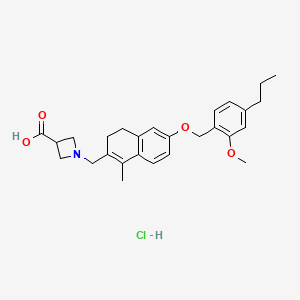
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)

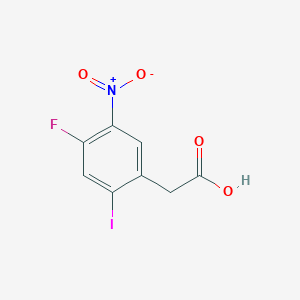
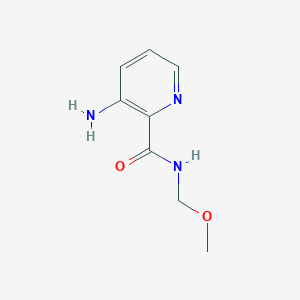
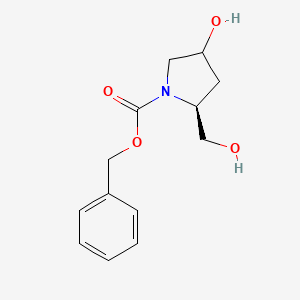
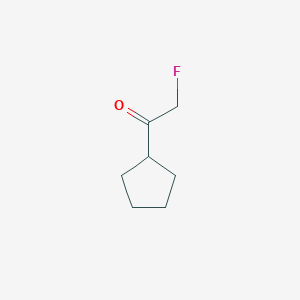
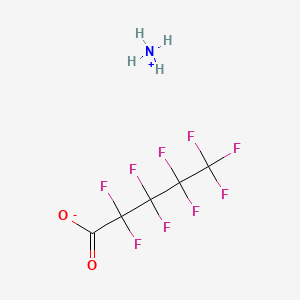
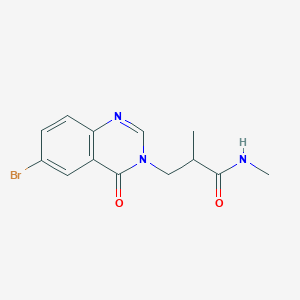
![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
